N,N'-(1,2-Dihydroxyethylene)bisacrylamide
Overview
Description
Synthesis Analysis
This compound is utilized as a cross-linker in the synthesis of responsive polymer hybrid gels and microgels. For instance, copolymer microgels composed of N-isopropyl acrylamide and methacrylic acid were synthesized using N,N'-(1,2-dihydroxyethylene)bisacrylamide, showcasing its role in creating temperature and pH-sensitive materials (Iqbal et al., 2016).
Molecular Structure Analysis
The molecular structure of N,N'-(1,2-Dihydroxyethylene)bisacrylamide allows for the creation of polymers with cleavable cross-links. This feature is exploited in the synthesis of degradable core-shell nanoparticles and the controlled degradation of polymer cores for the formation of hollow microgels, demonstrating its utility in designing materials with tunable structures and functionalities (Nayak et al., 2005).
Chemical Reactions and Properties
N,N'-(1,2-Dihydroxyethylene)bisacrylamide's reactivity is highlighted in its application as a cross-linker for the synthesis of polymers with specific reactions to external stimuli. Its role in forming hybrid microgels that respond to temperature and pH changes showcases the chemical versatility and reactivity of this compound (Iqbal et al., 2016).
Physical Properties Analysis
The physical properties of materials synthesized using N,N'-(1,2-Dihydroxyethylene)bisacrylamide, such as porosity and responsiveness to environmental factors, are crucial for their applications. Studies on hollow thermoresponsive microgels and multicompartment core/shell microgels illustrate how the physical characteristics of these polymers can be finely tuned for specific applications, emphasizing the importance of the cross-linker in defining these properties (Nayak et al., 2005; Hu et al., 2010).
Chemical Properties Analysis
The chemical properties of N,N'-(1,2-Dihydroxyethylene)bisacrylamide, including its ability to form cross-linked polymeric networks, are fundamental to its use in creating responsive and functional materials. Its application in the formation of thermoresponsive and pH-responsive gels demonstrates the compound's ability to contribute to the creation of polymers with desired chemical functionalities (Iqbal et al., 2016).
Scientific Research Applications
1. Catalytic Application in Chemistry
- Methods of Application : The hybrid microgels poly(NIPAM-MAA)-Au and poly(NIPAM-MAA)-Ag were synthesized by in-situ reduction of metal ions using sodium borohydride (NaBH4) as a reducing agent .
- Results or Outcomes : The hybrid microgels were tested for the comparative catalytic activity towards the reduction of 4-nitrophenol to 4-aminophenol. The apparent rate constant (k app) for poly(NIPAM-MAA)-Au was found superior than poly(NIPAM-MAA)-Ag .
2. Electrophoresis in Biochemistry
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is suitable for electrophoresis, a technique used in laboratories to separate macromolecules based on size .
- Methods of Application : The specific methods of application for electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
3. Biosensing Applications
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
- Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
- Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .
4. Gel Solubilization
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
- Methods of Application : The specific methods of application for gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
5. Production of Microparticles for Biosensing Applications
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
- Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
- Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .
6. Recovery of Separated Biomolecules
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
- Methods of Application : The specific methods of application for recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXKXHICXTSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(NC(=O)C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862448 | |
Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |
CAS RN |
868-63-3 | |
Record name | Dihydroxyethylenebis(acrylamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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